molecular formula C8H8N2O2 B13111200 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one

Cat. No.: B13111200
M. Wt: 164.16 g/mol
InChI Key: ZPFZGPJYVPLGKG-UHFFFAOYSA-N
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Description

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused ring structure, which combines elements of both pyridine and pyrimidine. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one with β-naphthol and substituted aromatic aldehydes . This reaction typically proceeds under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

For industrial production, the compound can be synthesized by dissolving it in chloroform, filtering, evaporating, and then recrystallizing the residue from ethanol/acetone. The resulting needles can be washed with diethyl ether and dried. Alternatively, recrystallization can be performed using chloroform/petroleum ether or chloroform/hexane .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to these enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific hydroxyl group at the 3-position, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other pyridopyrimidine derivatives and contributes to its distinct biological activities.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-hydroxy-3,4-dihydropyrido[1,2-a]pyrimidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-6-5-10-4-2-1-3-7(10)9-8(6)12/h1-4,6,11H,5H2

InChI Key

ZPFZGPJYVPLGKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N=C2N1C=CC=C2)O

Origin of Product

United States

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